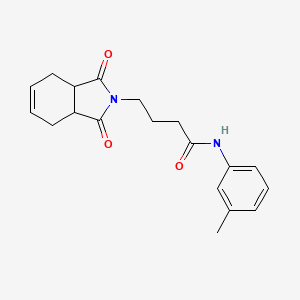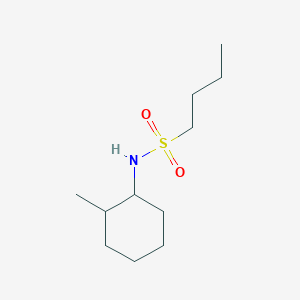![molecular formula C13H19NO3 B5308110 N-[2-(2-methoxyphenoxy)-1-methylethyl]propanamide](/img/structure/B5308110.png)
N-[2-(2-methoxyphenoxy)-1-methylethyl]propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(2-methoxyphenoxy)-1-methylethyl]propanamide, also known as GW501516, is a synthetic drug that belongs to the class of peroxisome proliferator-activated receptor delta (PPARδ) agonists. This compound was first developed in the 1990s as a potential treatment for metabolic disorders such as diabetes and obesity. However, it gained popularity in the athletic community due to its purported ability to enhance endurance and performance.
Mécanisme D'action
N-[2-(2-methoxyphenoxy)-1-methylethyl]propanamide works by activating PPARδ, a nuclear receptor that plays a crucial role in regulating lipid and glucose metabolism. Activation of PPARδ leads to increased fatty acid oxidation and energy expenditure, resulting in improved glucose metabolism and reduced insulin resistance.
Biochemical and Physiological Effects
Studies have shown that this compound can improve endurance and exercise performance in animal models by increasing the expression of genes involved in mitochondrial biogenesis and oxidative metabolism. Additionally, it has been found to reduce inflammation and oxidative stress, which may have beneficial effects on cardiovascular health.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-[2-(2-methoxyphenoxy)-1-methylethyl]propanamide in lab experiments is its ability to activate PPARδ selectively without affecting other PPAR isoforms. This allows researchers to study the specific effects of PPARδ activation on metabolic and physiological processes. However, one limitation is the potential for off-target effects, as PPARδ is involved in a wide range of biological processes.
Orientations Futures
There are several potential future directions for research on N-[2-(2-methoxyphenoxy)-1-methylethyl]propanamide. One area of interest is its potential as a treatment for metabolic disorders such as diabetes and obesity. Additionally, further research is needed to fully understand the effects of this compound on cardiovascular health and exercise performance. Finally, there is a need for more studies on the safety and potential side effects of this compound.
Méthodes De Synthèse
The synthesis of N-[2-(2-methoxyphenoxy)-1-methylethyl]propanamide involves the reaction of 2-methoxyphenol with isobutyryl chloride in the presence of a base such as sodium hydroxide. The resulting product is then reacted with 2-bromo-2-methylpropionic acid to form the final compound.
Applications De Recherche Scientifique
N-[2-(2-methoxyphenoxy)-1-methylethyl]propanamide has been extensively studied in the scientific community for its potential therapeutic applications. It has been shown to improve glucose metabolism and reduce insulin resistance in animal models of diabetes. Additionally, it has been found to increase the expression of genes involved in fatty acid oxidation and energy metabolism, making it a potential treatment for obesity.
Propriétés
IUPAC Name |
N-[1-(2-methoxyphenoxy)propan-2-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO3/c1-4-13(15)14-10(2)9-17-12-8-6-5-7-11(12)16-3/h5-8,10H,4,9H2,1-3H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIHDHLRNVLPGIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC(C)COC1=CC=CC=C1OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-(4-ethoxyphenyl)ethyl]-N'-(2-fluorophenyl)urea](/img/structure/B5308034.png)
![N'-[1-(4-bromophenyl)ethylidene]bicyclo[6.1.0]non-4-ene-9-carbohydrazide](/img/structure/B5308041.png)
![ethyl 5-(1,3-benzodioxol-5-yl)-2-{[5-(4-bromophenyl)-2-furyl]methylene}-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5308043.png)
![(3R*,3aR*,7aR*)-1-(5-fluoropyrimidin-2-yl)-3-phenyloctahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5308050.png)
![1'-(cyclopropylcarbonyl)-N-methyl-N-[(3-methylisoxazol-5-yl)methyl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B5308053.png)
![1-[(2-methylphenyl)acetyl]-4-propylpiperazine](/img/structure/B5308054.png)
![3-{2-[(2-amino-2-oxoethyl)(methyl)amino]-2-oxoethyl}-N-(2-methoxyethyl)-4-methyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5308057.png)

![7,7-dimethyl-2-[(2-thienylmethyl)amino]-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B5308073.png)
![2,6-dimethyl-1-{4-[(phenylsulfonyl)methyl]benzoyl}piperidine](/img/structure/B5308079.png)
![5-{3,5-dichloro-4-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5308092.png)


![ethyl 1-({4-[(1-pyrrolidinylcarbonyl)amino]phenyl}sulfonyl)-4-piperidinecarboxylate](/img/structure/B5308121.png)